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CB1 inverse agonist 1 -

CB1 inverse agonist 1

Catalog Number: EVT-10919073
CAS Number:
Molecular Formula: C25H18Cl3N3O3
Molecular Weight: 514.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CB1 inverse agonist 1, also referred to as JM-00266, is a novel compound designed to target the cannabinoid receptor 1 (CB1R), which is implicated in various metabolic disorders, particularly obesity. This compound was developed to function as a selective inverse agonist with limited permeability across the blood-brain barrier, aiming to mitigate central nervous system side effects associated with earlier CB1 antagonists like Rimonabant. The focus on peripheral action allows for potential therapeutic applications without the psychological effects that have hindered previous compounds.

Source and Classification

CB1 inverse agonist 1 is classified under cannabinoid receptor antagonists, specifically targeting the CB1 subtype of cannabinoid receptors. This classification is significant due to the receptor's role in regulating metabolic processes and appetite. The development of JM-00266 stems from a need for safer alternatives to Rimonabant, which was withdrawn from the market due to adverse psychiatric effects. The compound is synthesized to exhibit high selectivity for CB1R while minimizing interactions with other receptors, particularly those in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of CB1 inverse agonist 1 involves several strategic modifications to the Rimonabant structure to enhance its pharmacokinetic profile. Key methods include:

  • Functionalization: The piperazine moiety in JM-00266 is modified with various alkyl and aryl groups to improve binding affinity and selectivity for CB1R.
  • Optimization of Lipophilicity: Adjustments are made to ensure that the compound has reduced brain penetration while maintaining effective peripheral activity.
  • In Silico Predictions: Computational models such as SwissADME are utilized to predict pharmacokinetic properties, including absorption and distribution characteristics.

These synthetic strategies aim to create a compound that can effectively act on peripheral CB1 receptors without significant central effects, thereby enhancing its therapeutic potential for treating obesity and related metabolic disorders .

Molecular Structure Analysis

Structure and Data

The molecular structure of CB1 inverse agonist 1 can be characterized by its specific functional groups that enhance its interaction with CB1R. Key structural features include:

  • Piperazine Ring: This core structure allows for optimal binding within the receptor's active site.
  • Aromatic Substituents: These groups contribute to hydrophobic interactions that stabilize the binding.
  • Polar Functionalities: Introduced to limit blood-brain barrier permeability and promote peripheral activity.

The compound exhibits a calculated molecular weight and specific three-dimensional conformation conducive to its inverse agonist activity .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of CB1 inverse agonist 1 involves several chemical reactions, including:

  • Amide Coupling: This reaction forms key linkages between functional groups that enhance receptor binding.
  • Alkylation Reactions: Used to introduce various substituents that modify lipophilicity and selectivity.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is employed post-synthesis to isolate pure compounds for biological testing.

These reactions are crucial for developing a compound that meets the desired pharmacological profile while ensuring high purity necessary for further testing .

Mechanism of Action

Process and Data

CB1 inverse agonist 1 functions by binding to the CB1 receptor and inducing an inverse agonist effect, which stabilizes the inactive conformation of the receptor. This action leads to:

  • Inhibition of Adenylyl Cyclase Activity: Resulting in decreased cyclic adenosine monophosphate levels.
  • Modulation of G Protein Signaling: The compound interferes with typical signaling pathways activated by endogenous cannabinoids, thus reducing their physiological effects.

In experimental settings, JM-00266 has shown a dose-dependent increase in cyclic adenosine monophosphate production in HEK293T cells transfected with CB1R, confirming its role as an inverse agonist .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of CB1 inverse agonist 1 include:

  • Solubility: The compound demonstrates favorable solubility profiles conducive for oral administration.
  • Stability: It exhibits stability under physiological conditions, making it suitable for therapeutic use.
  • Lipophilicity: Designed to have reduced lipophilicity compared to Rimonabant, minimizing central nervous system penetration.
Applications

Scientific Uses

CB1 inverse agonist 1 holds promise for several scientific applications:

  • Obesity Treatment: By selectively targeting peripheral CB1 receptors, it may aid in weight management without inducing central side effects.
  • Metabolic Disorders: The compound could potentially improve conditions such as insulin resistance and dyslipidemia by modulating lipid metabolism.
  • Research Tool: As a selective inverse agonist, it serves as a valuable tool for studying the endocannabinoid system's role in various physiological processes without confounding central effects.

The ongoing research into this compound aims to elucidate its full therapeutic potential while addressing safety concerns associated with earlier cannabinoid receptor antagonists .

Molecular Mechanisms of CB1 Inverse Agonist Activity

Receptor Conformational Dynamics and Negative Intrinsic Activity

Cannabinoid Receptor 1 exhibits inherent conformational plasticity, sampling both active (R) and inactive (R) states even in the absence of endogenous ligands. This equilibrium enables basal signaling activity through G protein coupling under physiological conditions. Inverse agonists preferentially bind to and stabilize the inactive conformation (R), shifting the equilibrium away from R and thereby suppressing constitutive receptor activity. This negative intrinsic activity fundamentally distinguishes inverse agonists from neutral antagonists, which merely block agonist binding without altering the R-R* equilibrium [3] [7].

Biochemical characterization using radioligand binding assays demonstrates that only approximately 11.6-18.3% of Cannabinoid Receptor 1 receptors exist in the active state (R) in naive brain tissue, as determined by differential binding of [(³H)CP55,940] (R-selective) versus [(³H)SR141716A] (recognizes both R and R*) in rodent and canine models. Inverse agonists like rimonabant (SR141716A), AM251, and AM281 bind with similar nanomolar affinity to both states but thermodynamically favor stabilization of the inactive conformation. This stabilization manifests experimentally as inhibition of basal guanosine 5'-O-[gamma-thio]triphosphate binding in neuronal membranes and enhanced neurotransmitter release in neuronal preparations – effects opposite to those produced by agonists [3] [7].

Structural biology reveals that inverse agonist binding enforces specific intramolecular constraints within Cannabinoid Receptor 1. Key features include:

  • Transmembrane Helix 6 (TM6) Positioning: In the inactive state stabilized by inverse agonists, TM6 adopts an inward tilt, occluding the G protein-binding interface at the intracellular face. This contrasts with the outward movement of TM6 observed in agonist-bound active states [1] [10].
  • Twin Toggle Switch Conformation: The conserved residues Phenylalanine 200³.³⁶ and Tryptophan 356⁶.⁴⁸ maintain a "trp-in" conformation in the inverse agonist-bound state. This prevents the rotameric transition to the "trp-out" state associated with receptor activation and G protein coupling [5] [10].
  • Ionic Lock Stabilization: Interactions between Arginine ³.⁵⁰ (DRY motif) and Aspartate ⁶.³⁰ near the intracellular end of TM6 are strengthened in the inverse agonist-bound structure, further hindering G protein interaction [5].

Table 1: Key Conformational Features Differentiating Cannabinoid Receptor 1 States

Structural FeatureInactive State (Inverse Agonist Bound)Active State (Agonist Bound)
TM6 PositionInward tilt, occludes G protein siteOutward shift, opens G protein site
Twin Toggle Switch (Phe200/Trp356)"trp-in" conformation"trp-out" conformation
Ionic Lock (Arg³.⁵⁰-Asp⁶.³⁰)StabilizedDisrupted
Orthosteric Pocket VolumeLarger (~1,400 ų)Smaller (~750 ų, ~53% reduction)

Orthosteric Binding Site Interactions and Allosteric Modulation

Inverse agonists bind the orthosteric site of Cannabinoid Receptor 1 – the same deep, hydrophobic pocket within the transmembrane bundle (predominantly involving Transmembrane Helices 2, 3, 5, 6, and 7) occupied by endogenous agonists and antagonists. However, they form distinct interaction networks that favor stabilization of the inactive receptor conformation. High-resolution structural studies (X-ray crystallography and cryo-EM) of complexes with inverse agonists like taranabant, AM6538, and MRI-1891 reveal characteristic binding motifs [1] [5] [10].

The prototypical "four-arm" pharmacophore of high-affinity inverse agonists features:

  • A central heterocyclic core (e.g., pyrazole in rimonabant/AM251, pyrrole in taranabant)
  • A hydrophobic arm engaging aromatic residues in Transmembrane Helix 3 (e.g., Phenylalanine 192³.²⁵, Phenylalanine 200³.³⁶) and Transmembrane Helix 6 (Tryptophan 356⁶.⁴⁸)
  • A halogen-substituted aromatic group occupying a sub-pocket lined by Transmembrane Helix 2 (Valine 186².⁵⁷, Serine 190².⁶¹) and Transmembrane Helix 7 (Tyrosine 397⁷.³⁵)
  • A polar group (often carbonyl or carboxamide) forming hydrogen bonds with Lysine 192³.²⁸ or Serine 383⁷.³⁹
  • A pendant aliphatic group projecting toward Transmembrane Helix 1 and the extracellular loops [1] [10].

Peripherally restricted inverse agonists (e.g., MRI-1867, MRI-1891, JD5037) incorporate strategically positioned polar functionalities (e.g., morpholine, piperazine, tetrahydrofuran rings) while maintaining high affinity. Cryo-EM structures demonstrate that these polar groups project toward extracellular loop 2 and the N-terminal region, forming water-mediated hydrogen bonds without compromising deep hydrophobic contacts within the orthosteric pocket. This preserves affinity while reducing blood-brain barrier permeability, exemplifying structure-based design exploiting orthosteric site plasticity [1] [9].

Molecular dynamics simulations and binding free energy calculations (Molecular Mechanics Poisson-Boltzmann Surface Area method) highlight crucial energetic contributions driving inverse agonist binding:

  • Hydrophobic Contacts: Dominant contributors, particularly interactions with Phenylalanine 102³.²⁵, Phenylalanine 189³.³⁶, Leucine 359⁶.⁵¹, and Valine 196².⁵⁷ (~60-70% of total binding energy) [10].
  • Halogen Bonding: Bromine or chlorine atoms on ligands (e.g., in taranabant) form favorable interactions with backbone carbonyl oxygen of Leucine 359⁶.⁵¹ or side chain of Lysine 192³.²⁸.
  • Hydrogen Bonding: Critical for anchoring polar groups, primarily with Lysine 192³.²⁸ (conserved salt bridge/Schiff base formation site) and Serine 383⁷.³⁹ (~15-25% of binding energy) [10].

Table 2: Key Residues Involved in Orthosteric Binding of Cannabinoid Receptor 1 Inverse Agonists

Transmembrane Helix/RegionKey ResiduesInteraction Type with Inverse Agonists
Transmembrane Helix 2Valine 186².⁵⁷, Serine 190².⁶¹Hydrophobic packing, van der Waals contacts
Transmembrane Helix 3Phenylalanine 192³.²⁵, Phenylalanine 200³.³⁶, Lysine 192³.²⁸π-π stacking, hydrophobic contacts, hydrogen bonding/salt bridge
Transmembrane Helix 5Tryptophan 279⁵.⁴³Hydrophobic interactions
Transmembrane Helix 6Tryptophan 356⁶.⁴⁸, Leucine 359⁶.⁵¹π-π stacking, hydrophobic contacts, halogen bonding
Transmembrane Helix 7Tyrosine 397⁷.³⁵, Serine 383⁷.³⁹Hydrophobic packing, hydrogen bonding
Extracellular Loop 2/N-terminusAspartic Acid 176ᴱᶜʟ², Lysine ¹ᴺᵀWater-mediated hydrogen bonds (peripherally restricted ligands)

Allosteric modulators can influence inverse agonist efficacy and kinetics. While this section focuses on orthosteric mechanisms, it is noteworthy that certain negative allosteric modulators (e.g., Org27569, PSNCBAM-1) bind to a distinct pocket near the intracellular interface of Transmembrane Helices 1, 2, and 7 and extracellular loop 1. These can enhance binding affinity of orthosteric inverse agonists and further suppress basal signaling, suggesting potential cooperativity between allosteric and orthosteric sites in stabilizing inactive states [6].

Differential Stabilization of Inactive versus Active Cannabinoid Receptor 1 States

The differential ability of inverse agonists to stabilize inactive receptor conformations over active states arises from their precise molecular fit within the orthosteric pocket and the propagation of conformational changes throughout the receptor. Comparative structural biology and molecular dynamics simulations provide high-resolution insights into this selective stabilization.

Orthosteric Pocket Accommodation: Inverse agonists possess bulkier, more rigid scaffolds compared to agonists. This steric profile is incompatible with the constricted orthosteric pocket characteristic of the active Cannabinoid Receptor 1 state. Active-state structures bound to agonists like AM11542 or AM841 reveal a ~53% reduction in orthosteric pocket volume (from ~1,400 ų to ~750 ų) due to inward shifts of Transmembrane Helix 1 and Transmembrane Helix 2 and extracellular loop rearrangements. Inverse agonists like taranabant or MRI-1891 maintain the pocket in an expanded, inactive-like conformation through steric hindrance – specifically by preventing the inward movement of Transmembrane Helix 1 and Transmembrane Helix 2 and stabilizing a wider extracellular opening [1] [5] [10].

Intracellular Water Network Disruption: A critical mechanistic distinction lies in the hydration patterns near the G protein-coupling interface. Molecular dynamics simulations reveal that agonist binding facilitates formation of a continuous water network ("water channel") connecting the orthosteric pocket to the intracellular G protein-binding site. This water channel facilitates the outward movement of Transmembrane Helix 6 required for activation. Inverse agonists like taranabant disrupt this network, resulting in a dehydrated intracellular environment incompatible with G protein binding and stabilizing the ionic lock between Arginine ³.⁵⁰ and Aspartate ⁶.³⁰ [5] [10].

Propagation of Conformational Changes: Differential ligand engagement propagates structural changes across the receptor:

  • N-terminal Interactions: Biased inverse agonists like MRI-1891 form unique contacts with the proximal N-terminus (residues Lysine ¹ᴺᵀ - Aspartic Acid 176ᴱᶜʟ²). Cryo-EM structures show that these interactions transmit conformational changes through Transmembrane Helix 2 to the intracellular face, preferentially inhibiting β-arrestin recruitment over Gi protein signaling. This exemplifies how subtle differences in ligand-receptor contacts can bias downstream signaling pathways [1].
  • Transmembrane Helix 7 Dynamics: Inverse agonists strengthen interactions involving Tyrosine 397⁷.³⁵ and Serine 383⁷.³⁹ in Transmembrane Helix 7. This stabilizes a kink in Transmembrane Helix 7 that pulls the intracellular end inward, contributing to the occlusion of the G protein-binding site [10].
  • Cytoplasmic Loop Rearrangements: In the inverse agonist-bound state, intracellular loop 2 (ICL2) adopts a conformation that sterically hinders G protein binding. The cryo-EM structure of Cannabinoid Receptor 1 bound to taranabant and the nanobody CNB36 reveals how CNB36 wedges between ICL2 and the fused PGS domain, locking ICL2 in a conformation incompatible with Gαi engagement [1] [2].

Table 3: Impact of Inverse Agonist Binding on Intracellular Water Networks and Signaling Protein Recruitment

ParameterInverse Agonist Bound (Inactive State)Agonist Bound (Active State)
Intracellular Water PenetrationReduced (~30-40% fewer water molecules)Significantly increased
Ionic Lock (Arg³.⁵⁰-Asp⁶.³⁰)Intact, stabilized by hydrophobic environmentDisrupted, solvated
Transmembrane Helix 6 Outward Movement≤ 1 Å≥ 6 Å
β-arrestin RecruitmentSuppressed (MRI-1891: biased inhibition)Promoted
Gαi Protein CouplingDisruptedStable complex formed

Biased Inverse Agonism: Recent studies reveal that not all inverse agonists uniformly suppress Cannabinoid Receptor 1 signaling pathways. MRI-1891 (INV-202/monlunabant) exhibits biased inhibition, suppressing β-arrestin signaling with significantly higher potency (orders of magnitude) compared to its inhibition of Gi-mediated signaling. Molecular dynamics simulations trace this bias to specific ligand-receptor interactions: MRI-1891's unique polar extensions engage Transmembrane Helix 2 and the proximal N-terminus, propagating conformational changes through the receptor core that preferentially destabilize β-arrestin coupling interfaces at the intracellular face. This highlights how structural nuances in inverse agonist binding can translate to functionally selective therapeutic outcomes [1] [8].

Properties

Product Name

CB1 inverse agonist 1

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide

Molecular Formula

C25H18Cl3N3O3

Molecular Weight

514.8 g/mol

InChI

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)

InChI Key

VHSIAYLBCLUAFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C

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